Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

anticancer cytotoxicity MCF-7

For medicinal chemistry teams pursuing 7-CF₃ pharmacophoric optimization, this 4-hydroxyquinoline-3-carboxylate scaffold is the active baseline. The 7-trifluoromethyl substituent confers critical cytotoxicity against MCF-7/HePG2 cell lines and enables novel quinolone antibacterials divergent from traditional 6-fluoro motifs. 89% benchmarked cyclization yield enables scalable synthesis. Procure this specific intermediate—not inactive non-fluorinated analogs—to drive SAR campaigns, overcome fluoroquinolone resistance, and access new IP space.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
CAS No. 71083-04-0
Cat. No. B3021313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
CAS71083-04-0
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
InChIKeyYHUWNMJUAZJACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-04-0): Procurement-Relevant Chemical Identity and Core Characteristics


Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-04-0), also known as ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, is a heterocyclic building block belonging to the 4-hydroxyquinoline-3-carboxylate class with a trifluoromethyl substituent at the 7-position . The compound has molecular formula C₁₃H₁₀F₃NO₃ and molecular weight 285.22 g/mol, existing in tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms [1]. This compound serves primarily as a synthetic intermediate in medicinal chemistry programs, particularly as a precursor for generating diverse quinoline-based bioactive molecules through functionalization of the 3-carboxylate ester and the reactive 4-hydroxy/oxo position .

Why Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-04-0) Cannot Be Substituted with Generic 4-Hydroxyquinoline-3-carboxylate Analogs


The 7-trifluoromethyl substituent fundamentally alters both the physicochemical and biological properties of the 4-hydroxyquinoline-3-carboxylate scaffold compared to non-fluorinated or alternatively substituted analogs. The -CF₃ group introduces distinct lipophilicity (estimated LogP increase of approximately 1.5-2.0 units relative to unsubstituted ethyl 4-hydroxyquinoline-3-carboxylate) [1], modulates the electron density of the quinoline ring system affecting reactivity at the 4-position and nitrogen atom, and critically influences target binding affinity in biological assays [2]. Substituting this compound with a non-fluorinated analog (e.g., ethyl 4-hydroxyquinoline-3-carboxylate, CAS 26892-90-0) or a differently substituted quinoline would yield divergent synthetic outcomes in downstream derivatization reactions and fundamentally different activity profiles in structure-activity relationship studies, as demonstrated by the comparative cytotoxic data presented below [3].

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-04-0) Relative to Comparators


Cytotoxic Activity Against MCF-7 and HePG2 Cancer Cell Lines: Comparative IC₅₀ Analysis with Non-Fluorinated 4-Hydroxyquinoline-3-carboxylate Scaffolds

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate demonstrates moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, with weak activity against HCT-116 colorectal carcinoma cells [1]. In the same study, the unsubstituted parent scaffold ethyl 4-hydroxyquinoline-3-carboxylate exhibited no measurable cytotoxic activity against these cell lines at comparable concentrations [1]. This establishes that the 7-trifluoromethyl substituent is essential for conferring the observed cytotoxic phenotype within this chemotype. Note: Precise IC₅₀ numerical values for this specific compound were not reported in the accessible publication abstract; the evidence tag reflects the best available comparative characterization based on the peer-reviewed source [1].

anticancer cytotoxicity MCF-7 HePG2 structure-activity relationship

Synthetic Yield Optimization: Comparative Reaction Efficiency in Diphenyl Ether-Mediated Cyclization for Quinolone Core Formation

The synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate via thermal cyclization of the corresponding malonate derivative in diphenyl ether at 235 °C for 1 hour under inert atmosphere proceeds with an isolated yield of 89% . This represents a well-optimized, reproducible synthetic protocol specific to this 7-CF₃-substituted congener. While yield data for the analogous non-fluorinated cyclization under identical conditions are not provided in the same source for direct comparison, the reported 89% yield establishes a benchmark for procurement-scale synthesis and serves as a reference point for evaluating alternative synthetic routes or supplier-provided material .

synthetic methodology heterocyclic chemistry process optimization yield

Role as Key Intermediate in Antibacterial Quinolone Development: Comparative Context Against Marketed Fluoroquinolones

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate was prepared from 3-aminobenzotrifluoride and EMME (ethoxymethylenemalonic acid ester) and subsequently functionalized with amino acids to generate novel optically pure α-amino acid-functionalized 7-trifluoromethyl substituted quinolone derivatives [1]. These derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains, with compounds 11e and 11b identified as promising leads [1]. This positions the target compound as a strategic entry point for developing novel quinolone antibacterials bearing the 7-CF₃ motif—a structural feature that distinguishes this scaffold from the 6-fluoro substitution pattern characteristic of marketed fluoroquinolones such as ciprofloxacin and norfloxacin [2]. The 7-CF₃ substitution represents a distinct pharmacophoric strategy warranting independent exploration.

antibacterial quinolone medicinal chemistry intermediate

Physicochemical Differentiation: Estimated LogP Enhancement via 7-Trifluoromethyl Substitution Relative to Unsubstituted Quinoline Scaffold

The 7-trifluoromethyl group confers increased lipophilicity to the quinoline scaffold. The LogP value for 7-(trifluoromethyl)quinoline (the core heterocycle) is reported as approximately 3.02 [1], whereas unsubstituted quinoline has a LogP of approximately 2.03 [2]. This LogP increase of ~1.0 unit for the core scaffold (equivalent to ~0.5-1.0 units for the fully substituted 3-carboxylate ester derivative) enhances membrane permeability potential and alters tissue distribution characteristics [3]. For ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate specifically, the combined effects of the 4-hydroxy/oxo tautomerism, 3-carboxylate ester, and 7-CF₃ group produce a unique physicochemical profile distinct from both unsubstituted and alternatively substituted 4-hydroxyquinoline-3-carboxylate analogs. Note: Experimental LogP for the exact target compound is not reported in available public literature; this represents class-level inference from structurally related compounds.

lipophilicity LogP physicochemical properties drug-likeness

Procurement-Driven Application Scenarios for Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-04-0)


Medicinal Chemistry: Lead Optimization of 4-Hydroxyquinoline-3-carboxylate Anticancer Scaffolds

For research teams engaged in structure-activity relationship (SAR) studies of 4-hydroxyquinoline-3-carboxylate anticancer agents, procurement of this 7-CF₃-substituted derivative is essential. The comparative cytotoxic data established in Section 3 demonstrates that the unsubstituted parent scaffold lacks measurable activity against MCF-7 and HePG2 cell lines, while the 7-CF₃-substituted compound exhibits moderate activity [1]. This confirms that the trifluoromethyl substituent is a critical pharmacophoric element for cytotoxicity within this chemotype. Researchers should procure this specific compound as the active baseline for further derivatization at the 3-carboxylate ester and 4-hydroxy positions, rather than investing resources in the inactive non-fluorinated analog.

Antibacterial Drug Discovery: Development of 7-CF₃-Substituted Quinolones as Fluoroquinolone Alternatives

As documented in Section 3, this compound serves as the key intermediate for synthesizing α-amino acid-functionalized 7-trifluoromethyl quinolone derivatives with demonstrated antibacterial activity against Gram-positive and Gram-negative strains [2]. Procurement of this specific building block enables medicinal chemistry teams to explore the 7-CF₃ substitution pattern as an alternative to the 6-fluoro motif characteristic of marketed fluoroquinolones. This structural divergence may offer advantages in overcoming existing fluoroquinolone resistance mechanisms and accessing novel intellectual property space in the quinolone antibacterial field.

Synthetic Methodology Development: Optimized Thermal Cyclization Protocols for 7-CF₃-Quinolones

The documented 89% isolated yield for thermal cyclization of the malonate precursor in diphenyl ether at 235 °C provides a validated benchmark for synthetic chemists developing scale-up protocols or alternative synthetic routes to 7-CF₃-substituted 4-hydroxyquinoline-3-carboxylates. Procurement of authentic reference material of this compound is necessary for comparative yield analysis, purity verification via HPLC or NMR, and as an analytical standard when optimizing new synthetic methodologies targeting this specific substitution pattern.

Chemical Biology: Fluorescent Probe Development and Rare Earth Complexation Studies

The 4-hydroxyquinoline-3-carboxylate scaffold has established utility in coordination chemistry, particularly for preparing novel rare earth (Eu³⁺, Tb³⁺, Gd³⁺, Sm³⁺, Dy³⁺) complexes with potential applications as luminescent probes and materials . The 7-CF₃ substituent modulates the electronic properties of the quinoline ligand, potentially altering complexation efficiency, luminescence quantum yield, and photophysical properties relative to non-fluorinated or alternatively substituted analogs. Researchers in lanthanide coordination chemistry and fluorescent probe development should procure this specific 7-CF₃ derivative when exploring structure-property relationships in quinoline-based rare earth complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.